molecular formula C25H18F2N2O B3658070 1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE

1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE

Cat. No.: B3658070
M. Wt: 400.4 g/mol
InChI Key: NEKFVNLGWVNULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a perimidinone core with two 4-fluorophenylmethyl groups attached, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with a suitable amine, followed by cyclization to form the perimidinone core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its perimidinone core, which imparts specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

1,3-bis[(4-fluorophenyl)methyl]perimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N2O/c26-20-11-7-17(8-12-20)15-28-22-5-1-3-19-4-2-6-23(24(19)22)29(25(28)30)16-18-9-13-21(27)14-10-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKFVNLGWVNULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(C(=O)N(C3=CC=C2)CC4=CC=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE
Reactant of Route 3
1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE
Reactant of Route 4
1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE
Reactant of Route 5
1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE
Reactant of Route 6
1,3-BIS[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-PERIMIDIN-2-ONE

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